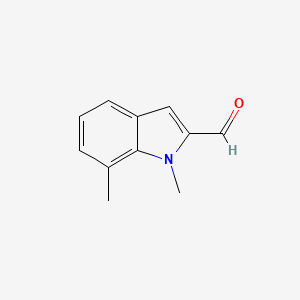

1,7-Dimethyl-1H-indole-2-carbaldehyde

CAS No.: 709649-50-3

Cat. No.: VC2396504

Molecular Formula: C11H11NO

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 709649-50-3 |

|---|---|

| Molecular Formula | C11H11NO |

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | 1,7-dimethylindole-2-carbaldehyde |

| Standard InChI | InChI=1S/C11H11NO/c1-8-4-3-5-9-6-10(7-13)12(2)11(8)9/h3-7H,1-2H3 |

| Standard InChI Key | TVTBOKKHQFWRKY-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=CC=C1)C=C(N2C)C=O |

| Canonical SMILES | CC1=C2C(=CC=C1)C=C(N2C)C=O |

Introduction

Chemical Identity and Structure

1,7-Dimethyl-1H-indole-2-carbaldehyde belongs to the indole family, a bicyclic aromatic heterocycle consisting of a benzene ring fused with a pyrrole ring. Its structure is distinguished by the presence of methyl groups at positions 1 (N-methyl) and 7, along with a carbaldehyde functional group at position 2 of the indole core. This specific substitution pattern contributes to its unique chemical properties and reactivity profile .

The compound is characterized by the following identifiers and structural details:

Table 1: Chemical Identity of 1,7-Dimethyl-1H-indole-2-carbaldehyde

| Parameter | Value |

|---|---|

| Chemical Name | 1,7-Dimethyl-1H-indole-2-carbaldehyde |

| CAS Registry Number | 709649-50-3 |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| Synonyms | 1H-Indole-2-carboxaldehyde, 1,7-dimethyl- |

The structural arrangement of 1,7-Dimethyl-1H-indole-2-carbaldehyde features a formyl group at the C-2 position, which significantly influences its electron distribution and reactivity. The methyl group at the N-1 position alters the electronic properties of the pyrrole nitrogen, while the methyl group at position 7 affects the benzene ring's electronics and steric environment .

| Property | Value | Method of Determination |

|---|---|---|

| Physical State | Solid | Observed |

| Molecular Weight | 173.214 g/mol | Computed based on molecular formula |

| Hydrogen Bond Acceptors | 1 (Carbonyl oxygen) | Based on structure |

| Hydrogen Bond Donors | 0 | Based on structure |

| Rotatable Bonds | 1 (Aldehyde group) | Based on structure |

| Hazard Classification | Irritant (Xi) | Experimental determination |

The carbaldehyde group at position 2 imparts specific reactivity to the molecule, making it susceptible to nucleophilic addition reactions typical of aldehydes. The compound is expected to undergo reactions characteristic of both indoles and aldehydes, including condensation reactions, reductions, and oxidations .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 1,7-Dimethyl-1H-indole-2-carbaldehyde, with varying degrees of efficiency and yield. The synthesis typically involves either direct formylation of 1,7-dimethyl-1H-indole or modification of pre-functionalized indole derivatives.

Synthetic Efficiency

According to available data, synthesis routes for 1,7-Dimethyl-1H-indole-2-carbaldehyde have achieved reference yields of 46.0% and 83.0%, indicating that highly efficient methods exist for its preparation . The significant difference in yields suggests that optimization of reaction conditions and selection of appropriate synthetic routes are critical factors in the successful production of this compound.

Table 3: Reported Synthetic Yields for 1,7-Dimethyl-1H-indole-2-carbaldehyde

The higher-yielding method (83.0%) represents a significant improvement over the alternative approach, making it potentially more suitable for large-scale synthesis or applications requiring substantial quantities of the compound .

| Supplier | Country | Contact Information | Reported Purity |

|---|---|---|---|

| Wuhan Chemwish Technology Co., Ltd | China | Tel: 86-027-67849912, Email: sales@chemwish.com | Not specified |

| Absin Bioscience Inc. | China | Tel: 021-38015121, Email: chenjw@absin.cn | Not specified |

| Matrix Scientific | United States | Tel: 803-788-9494, Email: sales@matrixscientific.com | Not specified |

Raw suppliers typically provide the compound at approximately 97% purity, while reagent suppliers offer it at approximately 95% purity . These purity levels are generally suitable for most research applications, though higher purity may be required for specific analytical or pharmaceutical purposes.

Analytical Characterization

Analytical characterization of 1,7-Dimethyl-1H-indole-2-carbaldehyde typically employs standard spectroscopic and chromatographic techniques commonly used for organic compounds.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural confirmation and purity assessment of indole derivatives. For compounds similar to 1,7-Dimethyl-1H-indole-2-carbaldehyde, both ¹H NMR and ¹³C NMR are commonly employed, with characteristic signals corresponding to the aldehyde proton (typically appearing as a singlet at approximately 9.9 ppm in ¹H NMR) and the carbonyl carbon (typically appearing at approximately 180-185 ppm in ¹³C NMR) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume